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Compound of Interest

Compound Name: 2,5-Disulphobenzaldehyde

Cat. No.: B3193580 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-

formylbenzene-1,4-disulfonic acid. Designed for researchers, scientists, and professionals in

drug development, this document outlines the expected spectral data based on theoretical

principles and analysis of structurally related compounds. It further details the established

methodologies for acquiring and interpreting this data, ensuring scientific integrity and fostering

a deeper understanding of this compound's molecular architecture.

Introduction: The Structural and Functional
Significance
2-Formylbenzene-1,4-disulfonic acid, with the chemical formula C₇H₆O₇S₂ and a molecular

weight of 266.25 g/mol [1], is an aromatic organic compound characterized by a benzene ring

substituted with a formyl group and two sulfonic acid groups at positions 2, 1, and 4,

respectively. The high polarity imparted by the sulfonic acid moieties renders the compound

highly soluble in aqueous solutions, a critical property influencing its application in areas such

as the synthesis of polymer electrolyte membranes[2]. The precise characterization of its

chemical structure through spectroscopic methods is paramount for quality control, reaction

monitoring, and understanding its physicochemical behavior in various applications.

This guide will systematically cover the key spectroscopic techniques used to elucidate the

structure of 2-formylbenzene-1,4-disulfonic acid: Nuclear Magnetic Resonance (NMR)
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spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-

Vis) spectroscopy. While experimental spectra for this specific molecule are not readily

available in public databases, this guide will provide robust predictions based on established

spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules in solution. For 2-formylbenzene-1,4-disulfonic acid, both ¹H and ¹³C NMR are

indispensable for confirming the substitution pattern of the benzene ring and the presence of

the formyl group.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-formylbenzene-1,4-disulfonic acid is expected to reveal three

distinct signals in the aromatic region and one signal for the aldehyde proton. The sulfonic acid

groups are strongly electron-withdrawing, leading to a general downfield shift of the aromatic

protons. The analysis of a related compound, 2,4-dimethylbenzenesulfonic acid, shows

aromatic protons in the range of 7.0-7.8 ppm[3]. Due to the additional electron-withdrawing

sulfonic acid group and the formyl group, the protons of 2-formylbenzene-1,4-disulfonic acid

are expected to be further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid
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Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

Aldehyde (-CHO) 9.8 - 10.2 Singlet (s) N/A

The aldehyde

proton is highly

deshielded and

typically appears

as a singlet in

this region.

H-3 8.2 - 8.4 Doublet (d) ~2 Hz

This proton is

ortho to a

sulfonic acid

group and meta

to the other, with

a small coupling

to H-5.

H-5 7.8 - 8.0
Doublet of

doublets (dd)
~8 Hz, ~2 Hz

This proton is

coupled to both

H-3 (meta) and

H-6 (ortho).

H-6 8.0 - 8.2 Doublet (d) ~8 Hz

This proton is

ortho to the

formyl group and

coupled to H-5.

Note: Predictions are for a sample dissolved in D₂O. The acidic protons of the sulfonic acid

groups will exchange with D₂O and will not be observed.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon

framework of the molecule. The spectrum is expected to show seven distinct signals: six for the
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aromatic carbons and one for the carbonyl carbon of the formyl group. The carbons attached to

the electron-withdrawing sulfonic acid groups will be significantly shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (formyl) 190 - 195

The carbonyl carbon of an

aldehyde is characteristically

found in this downfield region.

C-1 145 - 150
Aromatic carbon attached to a

sulfonic acid group.

C-2 135 - 140
Aromatic carbon attached to

the formyl group.

C-3 125 - 130
Aromatic carbon with an

adjacent sulfonic acid group.

C-4 140 - 145
Aromatic carbon attached to a

sulfonic acid group.

C-5 120 - 125
Aromatic carbon deshielded by

adjacent substituents.

C-6 130 - 135
Aromatic carbon ortho to the

formyl group.

Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra

of 2-formylbenzene-1,4-disulfonic acid.

Step-by-Step Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 2-formylbenzene-1,4-disulfonic acid disodium salt.
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Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as

the compound is highly polar and this solvent will exchange with the acidic sulfonic acid

protons, simplifying the spectrum.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Set the spectral width to cover the range of -1 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual HDO signal at approximately 4.79 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. For 2-formylbenzene-1,4-disulfonic

acid, the IR spectrum will be dominated by the characteristic vibrations of the sulfonic acid,

formyl, and substituted benzene ring moieties.

Table 3: Predicted IR Absorption Bands for 2-Formylbenzene-1,4-disulfonic acid
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3100 - 3000 C-H stretch Aromatic

Characteristic

stretching vibrations of

C-H bonds on the

benzene ring.

2850 - 2750 C-H stretch Aldehyde

The C-H stretch of the

formyl group often

appears as two weak

bands in this region.

1710 - 1690 C=O stretch Aldehyde

Strong absorption due

to the carbonyl stretch

of the aromatic

aldehyde.

1600, 1475 C=C stretch Aromatic
Skeletal vibrations of

the benzene ring.

1250 - 1150
S=O stretch

(asymmetric)
Sulfonic Acid

A very strong and

broad absorption band

characteristic of the

asymmetric S=O

stretch in sulfonic

acids.

1080 - 1030
S=O stretch

(symmetric)
Sulfonic Acid

A strong absorption

band for the

symmetric S=O

stretch.

850 - 800
C-H bend (out-of-

plane)
Aromatic

Bending vibrations

indicative of the 1,2,4-

trisubstitution pattern

on the benzene ring.

Note: The O-H stretch of the sulfonic acid groups will likely appear as a very broad band in the

3400-2400 cm⁻¹ region, often obscuring other signals.
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Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-formylbenzene-1,4-disulfonic acid disodium salt

directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.

Data Processing:

Perform a background correction.

Identify and label the major absorption peaks.

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

For 2-formylbenzene-1,4-disulfonic acid, electrospray ionization (ESI) in negative ion mode is

the most appropriate method due to the acidic nature of the sulfonic acid groups.

Predicted Mass Spectrum
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In negative ion mode ESI-MS, the molecule is expected to be observed as the singly charged

deprotonated species [M-H]⁻ and the doubly charged deprotonated species [M-2H]²⁻.

Table 4: Predicted m/z Values in Negative Ion ESI-MS

Ion Formula Calculated m/z Rationale

[M-H]⁻ [C₇H₅O₇S₂]⁻ 264.95
Loss of one acidic

proton.

[M-2H]²⁻ [C₇H₄O₇S₂]²⁻ 132.47
Loss of two acidic

protons.

Fragmentation of the parent ion is also expected. Based on the fragmentation patterns of

similar sulfonates, the loss of SO₂ (64 Da) is a common pathway[4].

Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as a water/acetonitrile mixture.

Infusion and Ionization:

Infuse the sample solution into the electrospray ionization (ESI) source of the mass

spectrometer at a low flow rate (e.g., 5-10 µL/min).

Operate the ESI source in negative ion mode.

Mass Analysis:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion of interest and subjecting it to collision-induced dissociation (CID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.apacpharma.com/product/cas/51818-11-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3193580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Visible Spectroscopy: Investigating Electronic
Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption of UV or visible light corresponds to the excitation of electrons from lower to

higher energy orbitals.

Predicted UV-Vis Spectrum
The UV-Vis spectrum of 2-formylbenzene-1,4-disulfonic acid in an aqueous solution is

expected to show absorption bands characteristic of a substituted benzene ring. The presence

of the formyl group, which is a chromophore, will influence the absorption maxima. The

absorption peaks are influenced by functional groups and conjugated systems[5].

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

Predicted λ_max (nm) Electronic Transition Rationale

~250 - 260 π → π

This absorption is

characteristic of the benzene

ring.

~290 - 310 n → π

This weaker absorption band

is due to the electronic

transition of the non-bonding

electrons of the carbonyl

oxygen in the formyl group.

Experimental Protocol for UV-Vis Data Acquisition
Step-by-Step Methodology:

Sample Preparation:

Prepare a stock solution of known concentration of 2-formylbenzene-1,4-disulfonic acid in

deionized water.
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Prepare a series of dilutions to find a concentration that gives an absorbance reading

between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with deionized water to serve as the blank.

Fill a second quartz cuvette with the sample solution.

Scan the sample from approximately 200 to 400 nm.

Data Analysis:

Identify the wavelength of maximum absorbance (λ_max).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law.

Conclusion
The comprehensive spectroscopic analysis of 2-formylbenzene-1,4-disulfonic acid, as outlined

in this guide, provides a robust framework for its structural elucidation and characterization.

While based on predictive data derived from fundamental principles and analogous

compounds, the methodologies and expected spectral features presented here offer a reliable

foundation for researchers. The combination of NMR, IR, MS, and UV-Vis spectroscopy yields

a complete picture of the molecule's connectivity, functional groups, molecular weight, and

electronic properties. This in-depth understanding is essential for the quality control and

rational application of this compound in scientific and industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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